N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest it may exhibit interesting biological activities, particularly in the context of drug discovery and development.
This compound can be classified under bioactive small molecules, specifically within categories related to gene regulation and expression, as well as potential anti-HIV agents. The molecular formula is with a molecular weight of approximately 456.99 g/mol. It is recognized in various chemical databases and research articles for its unique thieno-pyrazole structure, which is often associated with pharmacological activity .
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. Key steps may include:
Technical details such as reaction conditions (temperature, solvent) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide can be represented using various notations:
Cc1sc2c(C(=N[C@@H](CC(=O)OC(C)(C)C)c3nnc(C)n23)c4ccc(Cl)cc4)c1C
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
The structure features a thieno-pyrazole core linked to a chlorophenyl group via an ethanediamide moiety. This complex arrangement contributes to its potential biological activity.
The compound can engage in various chemical reactions typical of amides and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
While specific mechanisms of action for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide are yet to be fully elucidated, compounds with similar structures often interact with biological targets through:
Studies utilizing molecular docking simulations can provide insights into binding affinities and interaction sites on target proteins .
The compound exhibits several notable physical and chemical properties:
These properties are fundamental in determining the compound's usability in laboratory settings and potential therapeutic applications .
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide has potential applications in:
Its unique structure makes it a valuable candidate for further research in medicinal chemistry and related fields .
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2